4-nitro-1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazole
Overview
Description
4-nitro-1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazole is a chemical compound that features a nitro group attached to a pyrazole ring, which is further substituted with a tetrahydrofuran-3-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazole typically involves the reaction of 1,1-bis(methylthio)-2-nitroethylene with N’-((tetrahydrofuran-3-yl)methyl)ethane-1,2-diamine in ethanol under reflux conditions at 80-90°C for 8 hours, followed by cooling to room temperature .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-nitro-1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The pyrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-nitro-1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-nitro-1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various biological targets, leading to modulation of biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-(tetrahydrofuran-3-ylmethyl)-1H-pyrazole: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
4-nitro-1H-pyrazole: Lacks the tetrahydrofuran-3-ylmethyl group, which may affect its solubility and interaction with biological targets.
Uniqueness
4-nitro-1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazole is unique due to the presence of both the nitro group and the tetrahydrofuran-3-ylmethyl group, which confer distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-nitro-1-(oxolan-3-ylmethyl)pyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c12-11(13)8-3-9-10(5-8)4-7-1-2-14-6-7/h3,5,7H,1-2,4,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVYVSDXZYGHDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CN2C=C(C=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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